molecular formula C20H26N2O2 B10782230 Veradoline CAS No. 79201-80-2

Veradoline

Cat. No.: B10782230
CAS No.: 79201-80-2
M. Wt: 326.4 g/mol
InChI Key: KUYSNZZXTMKUTK-UHFFFAOYSA-N
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Description

Veradoline is a synthetic compound known for its analgesic properties. It is chemically classified as a benzenamine derivative, specifically 4-(2-(3,4-dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)ethyl)benzenamine . The compound has garnered interest due to its potential therapeutic applications, particularly in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions: Veradoline can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core, which is achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Dimethoxylation: The isoquinoline derivative is then subjected to dimethoxylation using methoxy reagents under basic conditions to introduce the methoxy groups at the desired positions.

    Alkylation: The final step involves the alkylation of the dimethoxyisoquinoline with a suitable alkyl halide to form the target compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Veradoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its role in modulating biological pathways and as a tool in biochemical assays.

    Medicine: Explored for its analgesic properties and potential use in pain management therapies.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

Veradoline exerts its effects primarily through its action as a retinoic acid receptor agonist . It binds to retinoic acid receptors, modulating gene expression and influencing various cellular processes. This mechanism is crucial for its analgesic properties, as it affects pain signaling pathways and reduces pain perception.

Comparison with Similar Compounds

Veradoline shares structural similarities with other benzenamine derivatives but is unique in its specific substitution pattern and pharmacological profile. Similar compounds include:

This compound stands out due to its specific action on retinoic acid receptors, which distinguishes it from other compounds with similar core structures.

Properties

CAS No.

79201-80-2

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline

InChI

InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3

InChI Key

KUYSNZZXTMKUTK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC

Origin of Product

United States

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